molecular formula C27H42N2 B14241673 N~1~-(2,2-Diphenylethyl)-N~2~-undecylethane-1,2-diamine CAS No. 627520-24-5

N~1~-(2,2-Diphenylethyl)-N~2~-undecylethane-1,2-diamine

Cat. No.: B14241673
CAS No.: 627520-24-5
M. Wt: 394.6 g/mol
InChI Key: KURGUYHJRUYPDQ-UHFFFAOYSA-N
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Description

N~1~-(2,2-Diphenylethyl)-N~2~-undecylethane-1,2-diamine is an organic compound that belongs to the class of diamines. This compound features a unique structure with a diphenylethyl group and an undecyl chain attached to an ethane-1,2-diamine backbone. The presence of both hydrophobic and hydrophilic regions in its structure makes it an interesting molecule for various applications in chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(2,2-Diphenylethyl)-N~2~-undecylethane-1,2-diamine typically involves the reaction of 2,2-diphenylethan-1-amine with undecyl bromide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: N1-(2,2-Diphenylethyl)-N~2~-undecylethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding amine oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert any oxidized forms back to the original amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed:

    Oxidation: Amine oxides.

    Reduction: Original amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N~1~-(2,2-Diphenylethyl)-N~2~-undecylethane-1,2-diamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound can be used in the study of cell membrane interactions due to its amphiphilic nature.

    Industry: The compound can be used as a surfactant or emulsifying agent in various industrial processes.

Mechanism of Action

The mechanism of action of N1-(2,2-Diphenylethyl)-N~2~-undecylethane-1,2-diamine involves its interaction with biological membranes. The amphiphilic nature of the compound allows it to insert into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. The molecular targets and pathways involved in these interactions are still under investigation, but the compound’s ability to modulate membrane properties is a key aspect of its biological activity.

Comparison with Similar Compounds

  • N-(2,2-Diphenylethyl)-4-nitrobenzamide
  • N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide

Comparison: N1-(2,2-Diphenylethyl)-N~2~-undecylethane-1,2-diamine is unique due to its long undecyl chain, which imparts distinct hydrophobic properties compared to other similar compounds. This structural feature enhances its ability to interact with lipid membranes and makes it a valuable molecule for applications requiring amphiphilic properties. Other similar compounds may have different functional groups or chain lengths, leading to variations in their chemical behavior and applications.

Properties

CAS No.

627520-24-5

Molecular Formula

C27H42N2

Molecular Weight

394.6 g/mol

IUPAC Name

N'-(2,2-diphenylethyl)-N-undecylethane-1,2-diamine

InChI

InChI=1S/C27H42N2/c1-2-3-4-5-6-7-8-9-16-21-28-22-23-29-24-27(25-17-12-10-13-18-25)26-19-14-11-15-20-26/h10-15,17-20,27-29H,2-9,16,21-24H2,1H3

InChI Key

KURGUYHJRUYPDQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCNCCNCC(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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